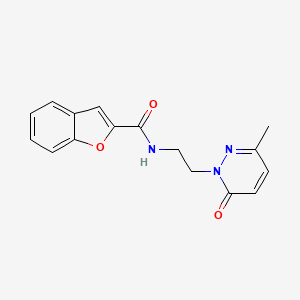

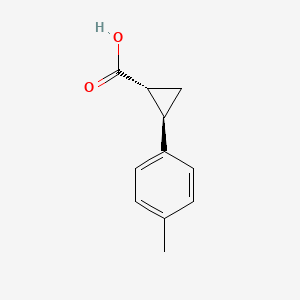

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, also known as FMP-NH2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Catalytic Activity Enhancement

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, as part of the N,N'-Bisoxalamide family, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide array of (hetero)aryl bromides with various amines under relatively low temperatures and catalyst loadings, making it a valuable approach for synthesizing pharmaceutically important compounds (Bhunia, S. V. Kumar, & D. Ma, 2017).

Biological Activity

The compound's structure is also a key component in the synthesis of derivatives exhibiting significant biological activities. For instance, derivatives have shown analgesic and antibacterial properties, highlighting the potential of this compound as a foundational structure for developing new therapeutic agents (Oleshchuk et al., 2019).

Biofuel Production

In the context of sustainable energy, derivatives of this compound have been explored for biofuel production. Specifically, furfural is converted into levulinate esters, such as isopropyl levulinate and furan-2-ylmethyl-levulinate, which are promising biofuel feedstocks. This conversion utilizes bifunctional catalysts for hydrogen-transfer hydrogenation and acid-catalyzed alcoholysis, demonstrating a sustainable approach to furfural processing (Chen, Li, Huang, & G. Yuan, 2016).

Luminescent Material Development

The compound's framework has facilitated the creation of luminescent materials. A terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate has been developed for the rapid, visible detection of toxic anions in aqueous media. This material exemplifies the application of this compound derivatives in environmental monitoring and safety (Singha, Majee, Hui, Mondal, & Mahata, 2019).

Inhibition of Enzymatic Activity

Evaluations of analogues have revealed their potential as inhibitors of the NQO2 enzyme, which is relevant for cancer chemotherapy and malaria treatment. This research underscores the versatility of this compound-based compounds in medicinal chemistry and their contribution to developing new therapeutic strategies (Alnabulsi et al., 2018).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-16(21,12-6-3-2-4-7-12)11-18-15(20)14(19)17-10-13-8-5-9-22-13/h2-9,21H,10-11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLBLTYPICILRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)

![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)

![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)